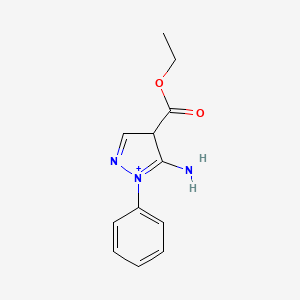
ethyl 5-amino-1-phenyl-4H-pyrazol-1-ium-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is a heterocyclic compound with the molecular formula C12H13N3O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with hydrazine hydrate to yield the desired compound . The reaction conditions often include refluxing in ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other heterocyclic systems .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with a methyl group at the para position of the phenyl ring.
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride: This compound has an acetic acid group instead of the ethyl ester group.
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a benzyl group at the nitrogen atom and a methyl group at the 3-position.
Uniqueness
The uniqueness of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N3O2+ |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
ethyl 5-amino-1-phenyl-4H-pyrazol-1-ium-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8,10,13H,2H2,1H3/p+1 |
Clave InChI |
NHINQDOXMJRAOA-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)C1C=N[N+](=C1N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















